

physicochemical properties of 2,4-Dibromo-6-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dibromo-6-fluorobenzoic acid**

Cat. No.: **B179145**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2,4-Dibromo-6-fluorobenzoic Acid**

Introduction

2,4-Dibromo-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzoic acid core, provides multiple reactive sites and modulates the electronic and steric properties of the molecule. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties is paramount. These properties govern its reactivity in synthetic transformations, its solubility in various media, its potential for biological interactions, and its overall handling and stability.

This guide provides a comprehensive overview of the core physicochemical characteristics of **2,4-Dibromo-6-fluorobenzoic acid**, offering field-proven insights and detailed experimental context. The information herein is curated for scientists and technical professionals to support its effective application in research and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. The structural features of **2,4-Dibromo-6-fluorobenzoic acid**—a carboxylic acid

functional group at position 1, bromine atoms at positions 2 and 4, and a fluorine atom at position 6—are key to its chemical behavior.

Identifier	Value	Source
CAS Number	183065-69-2	[1] [2] [3]
Molecular Formula	C ₇ H ₃ Br ₂ FO ₂	[3] [4] [5]
Molecular Weight	297.90 g/mol	[4] [5]
IUPAC Name	2,4-dibromo-6-fluorobenzoic acid	[1]
Canonical SMILES	C1=C(C(=C(C=C1Br)C(=O)O)F)Br	[3]
InChI Key	RAGHPDYPAYDOJH-UHFFFAOYSA-N	[1]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its utility in both laboratory and industrial settings. For a molecule like **2,4-Dibromo-6-fluorobenzoic acid**, which is often used as an intermediate in multi-step syntheses, properties such as melting point, solubility, and lipophilicity are critical for process development and purification.

Property	Value	Significance in R&D
Appearance	White to off-white solid/powder	[6]
Melting Point	252 - 254 °C	Indicates high purity and thermal stability.[7]
logP (Octanol/Water)	2.86 - 3.31	Suggests moderate lipophilicity, impacting solubility and membrane permeability.[1] [7]
pKa	Predicted ~2.1	Indicates a relatively strong carboxylic acid, important for salt formation and pH-dependent solubility.[8]

Melting Point: A Key Indicator of Purity

The sharp melting point range of 252-254 °C suggests that the commercially available compound is of high purity.[7] In a drug development context, a well-defined melting point is crucial as it influences formulation strategies and the stability of the solid form.

Solubility Profile: The Foundation for Application

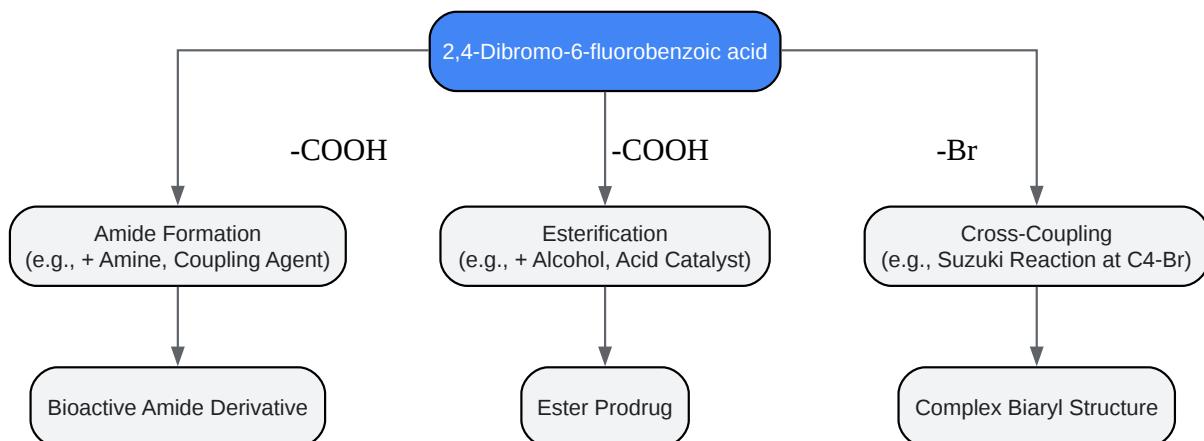
While specific quantitative data is sparse, halogenated benzoic acids are typically soluble in polar organic solvents like methanol, ethanol, and diethyl ether, and exhibit slight solubility in water.[8] The carboxylic acid moiety allows for deprotonation in basic aqueous solutions, significantly increasing its solubility as the corresponding carboxylate salt. This pH-dependent solubility is a key lever for designing extraction and purification protocols.

Lipophilicity (LogP): Balancing Solubility and Permeability

The partition coefficient (logP) is a critical parameter in medicinal chemistry, providing insight into a molecule's distribution between aqueous and lipid environments. With a reported experimental logP of 2.86, **2,4-Dibromo-6-fluorobenzoic acid** is moderately lipophilic.[7] This property is essential when designing molecules intended to cross biological membranes. The

strategic incorporation of fluorine and bromine can influence lipophilicity, which in turn affects a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Spectroscopic Profile


Spectroscopic analysis provides an electronic and vibrational fingerprint of a molecule, essential for structure verification and quality control.

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two non-equivalent aromatic protons. ChemicalBook provides reference spectra for detailed analysis.[10]
- ^{13}C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the distinct chemical environment of the substituted benzene ring.
- FT-IR: The infrared spectrum is characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$) and a sharp, intense peak for the carbonyl (C=O) stretch (around 1700 cm^{-1}). Absorptions corresponding to C-Br and C-F bonds would also be present in the fingerprint region.[11]

Applications in Synthetic Chemistry

2,4-Dibromo-6-fluorobenzoic acid is not an end-product but a versatile intermediate. The bromine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the carboxylic acid can be converted into esters, amides, or other derivatives. The fluorine atom can modulate the acidity of the carboxylic acid and influence the binding affinity of derivative compounds to biological targets.[9]

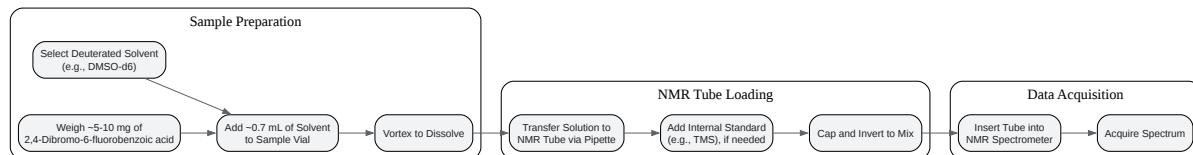
This makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals where precise control over substitution is required.[8]

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2,4-Dibromo-6-fluorobenzoic acid**.

Experimental Protocols & Workflows

Trustworthiness in science is built on reproducible methodologies. The following protocols outline standard procedures for verifying the key physicochemical properties of a solid organic compound like **2,4-Dibromo-6-fluorobenzoic acid**.


Protocol: Melting Point Determination via Capillary Method

- Sample Preparation: Finely powder a small amount of **2,4-Dibromo-6-fluorobenzoic acid**.
- Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
- Heating: Heat the apparatus rapidly to about 20 °C below the expected melting point (approx. 230 °C).
- Data Acquisition: Decrease the heating rate to 1-2 °C per minute.

- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting point range.

Workflow: Sample Preparation for NMR Analysis

The diagram below illustrates a self-validating workflow for preparing a sample for Nuclear Magnetic Resonance (NMR) spectroscopy, a critical step for structural verification.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. **2,4-Dibromo-6-fluorobenzoic acid** is associated with specific hazards that require appropriate precautions.

- Hazard Identification:
 - H302: Harmful if swallowed.[7]
 - H402: Harmful to aquatic life.[7]
 - May cause skin, eye, and respiratory irritation.[6][12]
- Precautionary Measures & PPE:

- Handling: Wash hands thoroughly after handling.[7][13] Do not eat, drink, or smoke when using this product.[7] Use only in a well-ventilated area and avoid breathing dust.[6][13]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[13][14] Safety glasses and a lab coat are mandatory.

- First Aid:
 - If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]
 - If on Skin: Wash with plenty of soap and water.[13]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
- Storage and Disposal:
 - Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[6][13]
 - Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[6][7] Avoid release to the environment.[7]

Conclusion

2,4-Dibromo-6-fluorobenzoic acid is a well-characterized synthetic intermediate with a distinct set of physicochemical properties. Its high melting point, moderate lipophilicity, and defined spectroscopic fingerprint make it a reliable building block for complex chemical synthesis. The presence of multiple, distinct halogen substituents provides a rich platform for derivatization, cementing its value for researchers in medicinal chemistry and materials science. Adherence to established safety and handling protocols is essential for its effective and safe utilization in the laboratory.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 2,3-Dibromo-5,6-difluorobenzoic acid Safety D
- **2,4-Dibromo-6-fluorobenzoic acid** Product Page. CymitQuimica.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- Safety Data Sheet - Aaron Chemicals. (2024). Aaron Chemicals.
- **2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2)FT-IR.** ChemicalBook.
- **2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2) 1H NMR spectrum.** ChemicalBook.
- 2,3-Dibromo-6-fluorobenzoic acid Product Page. ChemScene.
- **2,4-Dibromo-6-fluorobenzoic acid** Product Page. Fluorochem.
- **2,4-Dibromo-6-Fluorobenzoic Acid** Product Page. ACCELPHARMTECH.
- Applications of 2,6-Dibromobenzoic Acid in Pharmaceutical and M
- 4-Bromo-2,6-difluorobenzoic acid Product Page. ChemicalBook.
- **2,4-Dibromo-6-fluorobenzoic acid** Product Page. Appchem.
- 4-Bromobenzoic acid Product Page. Sigma-Aldrich.
- Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2,4-Dibromo-6-Fluorobenzoic Acid | CAS:183065-69-2 | ACCELPHARMTECH [accelpharmtech.com]
- 3. appchemical.com [appchemical.com]
- 4. 2,4-Dibromo-6-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. **2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2) 1H NMR** [m.chemicalbook.com]
- 11. **2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2)FT-IR** [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. aaronchem.com [aaronchem.com]
- To cite this document: BenchChem. [physicochemical properties of 2,4-Dibromo-6-fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179145#physicochemical-properties-of-2-4-dibromo-6-fluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com